1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole
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Overview
Description
1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole is a synthetic compound belonging to the indole family, characterized by the presence of a phenylsulfonyl group, a methoxy group, and an iodine atom attached to an azaindole core. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors for scalability.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution, particularly at the 3-position.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMSO. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group enhances its binding affinity to these targets, while the methoxy and iodine groups contribute to its overall stability and reactivity . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole can be compared with other indole derivatives, such as:
1-(Phenylsulfonyl)indole: Lacks the methoxy and iodine groups, resulting in different reactivity and biological activity.
5-Methoxyindole: Lacks the phenylsulfonyl and iodine groups, making it less reactive in certain substitution reactions.
2-Iodoindole: Lacks the phenylsulfonyl and methoxy groups, affecting its overall stability and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-5-methoxypyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3S/c1-20-14-8-7-12-11(16-14)9-13(15)17(12)21(18,19)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZMVKJMWYIVGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N(C(=C2)I)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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